Brompheniramine

Vue d'ensemble

Description

Brompheniramine is a first-generation antihistamine drug belonging to the propylamine class. It is commonly used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing. This compound works by acting as an antagonist of histamine H1 receptors, which helps alleviate allergic symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Brompheniramine can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromobenzyl cyanide with 2-pyridylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Table 1: Synthetic Route and Conditions

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-bromobenzyl cyanide, NaNH₂, 2-chloropyridine | Bromophenyl-pyridyl acetonitrile |

| 2 | Dimethylaminoethyl chloride, NaNH₂ | Brompheniramine free base |

| 3 | Maleic acid, methanol crystallization | This compound maleate salt |

Metabolic Pathways

This compound undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes (CYP2D6, CYP3A4) . Major metabolic transformations include:

-

N-Demethylation : Removal of a methyl group from the dimethylamino moiety, forming desmethylthis compound.

-

Aromatic Hydroxylation : Introduction of hydroxyl groups at the para position of the pyridine ring.

-

Conjugation Reactions : Glucuronidation and glycine conjugation of hydroxylated metabolites for renal excretion .

Table 2: Key Metabolic Reactions

| Reaction Type | Enzyme Involved | Metabolite | Biological Impact |

|---|---|---|---|

| N-Demethylation | CYP2D6 | Desmethylthis compound | Reduced anticholinergic activity |

| Hydroxylation | CYP3A4 | 4-Hydroxythis compound | Enhanced polarity for excretion |

| Glucuronidation | UGT1A9 | Glucuronide conjugate | Water-soluble elimination product |

In Vitro Chemical Reactions

This compound participates in several non-enzymatic reactions under controlled laboratory conditions:

-

Oxidation : Forms N-oxides when treated with hydrogen peroxide or peracids.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the tertiary amine to secondary amines .

-

Halogen Substitution : Bromine can be replaced by chlorine or iodine under electrophilic conditions, though this alters pharmacological properties .

Table 3: In Vitro Reactivity

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, peracids | N-Oxide derivatives | Increases polarity; reduces CNS penetration |

| Reduction | LiAlH₄ | Secondary amine analogs | Potential for novel derivatives |

| Halogenation | Cl₂/I₂ | Chloro-/iodo-pheniramine | Alters receptor binding affinity |

Pharmacological Implications of Chemical Modifications

-

Anticholinergic Effects : Demethylation reduces affinity for muscarinic receptors, diminishing sedation .

-

Cardiotoxicity : High concentrations inhibit cardiac ion channels (hERG, Na⁺, Ca²⁺), prolonging QT intervals .

-

Sustained-Release Formulations : Chemical encapsulation in polymer matrices delays metabolism, extending therapeutic duration .

Applications De Recherche Scientifique

Therapeutic Uses

2.1 Allergic Rhinitis and Cold Symptoms

- Indications : Brompheniramine is indicated for treating upper respiratory symptoms associated with allergies and the common cold, including:

2.2 Cough Suppression

- This compound is often combined with other active ingredients in cough syrups to enhance efficacy in suppressing coughs associated with colds .

2.3 Pediatric Applications

- There is ongoing research to confirm the safety and effectiveness of this compound in children, particularly for cough and cold symptoms. The CHPA Pediatric Task Force is working on refining pediatric dosing based on pharmacokinetic studies .

Pharmacological Properties

3.1 Mechanism of Action

- This compound acts as an inverse agonist at the H1 histamine receptors, which helps alleviate allergy symptoms by blocking the effects of histamine .

- Its anticholinergic properties contribute to its sedative effects but may also lead to side effects such as dry mouth and blurred vision .

3.2 Pharmacokinetics

- This compound has a long half-life and a significant volume of distribution, which allows for prolonged therapeutic effects . It is metabolized primarily by cytochrome P450 enzymes in the liver .

Side Effects and Considerations

While this compound is effective for its intended uses, it also has notable side effects:

- Drowsiness

- Dry mouth

- Blurred vision

- Increased heart rate .

These anticholinergic side effects can be particularly concerning in elderly populations due to their association with cognitive impairment .

Case Studies and Research Findings

5.1 Cardiac Effects

A study investigated the electrophysiological impacts of this compound on cardiac ion channels, revealing that it may prolong the QT interval, which could pose risks for patients with pre-existing cardiac conditions .

5.2 Efficacy in Adults vs. Children

Research indicates that while this compound shows effectiveness in adults for treating allergy symptoms, data supporting its use in pediatric populations are less robust. Ongoing studies aim to bridge this gap by confirming safe dosing guidelines through pharmacokinetic modeling .

Data Table: Summary of this compound Applications

| Application | Description | Target Population |

|---|---|---|

| Allergic Rhinitis | Relief from sneezing, runny nose, itchy eyes | Adults & Children |

| Cough Suppression | Used in combination therapies for cough relief | Adults & Children |

| Pediatric Use | Ongoing studies to confirm safety and efficacy | Children |

| Cardiac Monitoring | Potential QT interval prolongation noted in studies | Patients with heart conditions |

Mécanisme D'action

Brompheniramine exerts its effects by acting as an antagonist of histamine H1 receptors. When histamine binds to these receptors, it triggers allergic symptoms such as itching, sneezing, and runny nose. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms. Additionally, this compound has moderate antimuscarinic and anticholinergic effects, which contribute to its sedative properties .

Comparaison Avec Des Composés Similaires

Brompheniramine is part of a series of antihistamines that include pheniramine and its halogenated derivatives such as fluorpheniramine, chlorpheniramine, and iodopheniramine. These compounds share a similar chemical structure but differ in the halogen atom present in the benzene ring. This compound is unique in that it contains a bromine atom, which influences its pharmacological properties and receptor binding affinity .

List of Similar Compounds

- Pheniramine

- Fluorpheniramine

- Chlorpheniramine

- Iodopheniramine

- Dexchlorpheniramine

- Triprolidine

Activité Biologique

Brompheniramine is a first-generation antihistamine primarily used to alleviate symptoms associated with allergies, such as sneezing, runny nose, and itchy eyes. This article provides a comprehensive overview of its biological activity, including its pharmacodynamics, mechanism of action, pharmacokinetics, case studies, and relevant research findings.

Overview of this compound

- Classification : First-generation antihistamine (H1 receptor antagonist)

- Chemical Structure : Alkylamine class

- Common Uses : Treatment of allergic rhinitis, hay fever, and other upper respiratory allergies.

This compound functions as an H1 receptor antagonist , blocking the action of histamine—a compound released during allergic reactions. When allergens bind to IgE antibodies on mast cells and basophils, histamine is released, leading to various allergic symptoms. This compound inhibits this pathway by:

- Blocking H1 Receptors : Preventing histamine from exerting its effects on target tissues.

- Antimuscarinic Effects : Exhibiting moderate anticholinergic properties that can lead to side effects such as sedation and dry mouth .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Histamine H1 Antagonism : Reduces symptoms like pruritus (itching), vasodilation, and increased vascular permeability.

- Anticholinergic Activity : Contributes to sedation and dry mucous membranes .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract following oral administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Serum Concentration | Variable (dependent on dosage) |

| Half-life | Approximately 12 hours (varies) |

| Metabolism | Hepatic (via cytochrome P450) |

| Elimination Route | Primarily renal |

Clinical Pharmacology in Adults

A study involving seven normal adults assessed the pharmacokinetics and antihistaminic effects of this compound. The findings indicated a mean peak serum concentration reached within 2 hours post-administration, demonstrating its rapid onset of action .

Pediatric Formulations

Research on a taste-masked pediatric formulation showed improved bioavailability in juvenile porcine models compared to standard formulations. This suggests potential for enhanced efficacy in children .

Nasal Reactivity Studies

A study evaluating the nasal pharmacodynamics of this compound in subjects with perennial allergic rhinitis revealed significant reductions in nasal reactivity following administration. This supports its clinical use in managing chronic allergic conditions .

Adverse Effects

Common side effects associated with this compound include:

- Drowsiness

- Dry mouth

- Blurred vision

- Increased heart rate

These effects are primarily due to its anticholinergic properties .

Propriétés

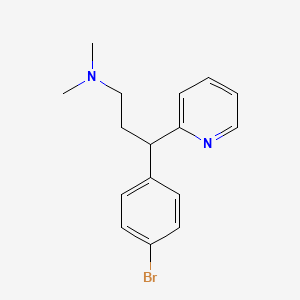

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

980-71-2 (maleate (1:1)) | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022691 | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150 °C at 0.5 mm Hg | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate., H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/, Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/, ... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ... | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid with slightly yellow color | |

CAS No. |

86-22-6 | |

| Record name | (±)-Brompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.